4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one is a chemical compound with the molecular formula CHFNO and a molecular weight of approximately 214.21 g/mol. This compound features a cyclohexanone structure substituted with a difluoromethyl group attached to an imidazole ring. It is classified as an imidazole derivative, which are often explored for their biological activities, including antimicrobial and antifungal properties .
The synthesis of 4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one typically involves multi-step organic reactions. A common approach includes:
The reaction conditions, including temperature, solvent choice, and catalysts, play a crucial role in optimizing yield and purity. For instance, using polar aprotic solvents may enhance the nucleophilicity of reactants during imidazole formation.
The structure of 4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one can be represented using the SMILES notation: FC(c1nccn1C1CCC(=O)CC1)F. This notation indicates the presence of both the imidazole ring and the cyclohexanone structure.
4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one can participate in various chemical reactions typical for imidazole derivatives:
The reactivity of this compound is influenced by the electron-withdrawing effect of the difluoromethyl group, which can stabilize positive charges during reaction mechanisms.
The mechanism of action for compounds like 4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one often involves:
Research indicates that imidazole derivatives often exhibit significant biological activity due to their ability to coordinate with metal ions in enzymes, thus altering enzymatic pathways.
4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one is expected to have:
Key chemical properties include:
4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one has potential applications in various fields:
This compound exemplifies the diverse utility of imidazole derivatives in scientific research and pharmaceutical applications, highlighting its potential as a valuable chemical entity in various domains.
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4
CAS No.: 25088-57-7